molecular formula C13H15NO4 B009630 Methyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-81-0

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Cat. No.: B009630
CAS No.: 106910-81-0
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-81-0) is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . It exists as a chiral molecule, with two enantiomers: the (S) -enantiomer (CAS: 1235181-00-6) and the (R) -enantiomer (CAS: 1235639-75-4) . The compound is typically supplied as a solid with a purity of ≥95% and is utilized in research settings, particularly in pharmaceutical and organic synthesis studies .

Properties

IUPAC Name

methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543339
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-81-0
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106910-81-0
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Preparation Methods

Cyclization of β-Amino Alcohol Precursors

A common approach to morpholine derivatives involves cyclizing β-amino alcohols with carbonyl compounds. For this compound, a plausible pathway includes:

  • Synthesis of 3-Carboxy-4-benzylaminopropanol :

    • React benzylamine with acrylic acid to form a β-amino acid.

    • Reduce the acid to the corresponding alcohol using lithium aluminum hydride.

  • Cyclization and Oxidation :

    • Treat the alcohol with a carbonylating agent (e.g., phosgene or triphosgene) to form the morpholine ring.

    • Oxidize position 5 using potassium permanganate (KMnO₄) or Jones reagent to introduce the ketone.

  • Esterification :

    • React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂) to yield the methyl ester.

Reaction Conditions Table :

StepReagents/ConditionsTemperatureYield (Estimated)
1Benzylamine, acrylic acid, LiAlH₄0–25°C60–70%
2Phosgene, KMnO₄50–80°C45–55%
3MeOH, H₂SO₄Reflux75–85%

Alkylation of Morpholine-3-carboxylic Acid

Alternative routes focus on modifying preformed morpholine cores:

  • Synthesis of Morpholine-3-carboxylic Acid :

    • Cyclize diethanolamine with a carbonyl source under acidic conditions.

  • Benzylation at Position 4 :

    • Use benzyl bromide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) to introduce the benzyl group.

  • Oxidation and Esterification :

    • Oxidize position 5 with pyridinium chlorochromate (PCC).

    • Esterify with methyl iodide (CH₃I) and a base like triethylamine.

Key Observations :

  • Benzylation requires anhydrous conditions to avoid hydrolysis.

  • PCC offers selective oxidation without over-oxidizing the ester.

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance yield and reduce side reactions during cyclization.

  • Catalytic Oxidation : Replace stoichiometric oxidants with catalytic systems (e.g., TEMPO/NaClO) for greener synthesis.

  • Crystallization Techniques : Use solvent mixtures (ethyl acetate/hexane) to purify the final product.

Process Optimization Table :

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hrs2–4 hrs (flow systems)
Yield50–60%70–80%
Purity≥97%≥99% (HPLC)

Analytical Characterization

Post-synthesis validation ensures structural integrity:

  • NMR Spectroscopy : Confirm benzyl (δ 7.2–7.4 ppm) and ester (δ 3.7 ppm) protons.

  • Mass Spectrometry : Molecular ion peak at m/z 249.26.

  • HPLC : Purity assessment using C18 columns and UV detection .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate has been investigated for its potential as an analgesic and anti-inflammatory agent. The compound's structure suggests that it may interact with central nervous system receptors involved in pain modulation. Preliminary studies indicate that it could serve as a candidate for pain management therapies, particularly in conditions where inflammation is a contributing factor.

Antimicrobial Activity

Research has also shown that some derivatives of this compound exhibit antimicrobial properties . This suggests potential applications in developing new antibiotics or antimicrobial agents, especially against resistant strains of bacteria.

Therapeutic Interactions

Studies focusing on the compound's binding affinity to various biological targets reveal its potential interactions with receptors linked to pain and inflammation. These interactions are crucial for understanding the pharmacokinetics and efficacy of the compound in therapeutic contexts.

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple chemical transformations makes it valuable in creating complex organic molecules. The following synthetic routes have been established for its preparation:

  • Reaction with Benzyl Halides : The compound can be synthesized through reactions involving morpholine derivatives with benzyl halides, typically using bases such as sodium hydroxide in organic solvents like dichloromethane.
  • Continuous Flow Synthesis : This method enhances yield and purity by allowing better control over reaction parameters, making it suitable for industrial-scale production.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-5-oxomorpholine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyl group and the morpholine ring can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo chemical modifications can enhance its activity and selectivity .

Comparison with Similar Compounds

Enantiomeric Pair: (R)- and (S)-Methyl 4-Benzyl-5-Oxomorpholine-3-Carboxylate

The (R) - and (S) -enantiomers share identical molecular formulas and physical properties (e.g., melting point, solubility) but differ in optical activity. The (S) -enantiomer is more commonly referenced in synthetic pathways, while the (R) -form is often studied for its distinct stereochemical interactions in biological systems . Both enantiomers are critical for structure-activity relationship (SAR) studies in drug discovery.

Ethyl Ester Analog: Ethyl 4-Benzyl-5-Oxomorpholine-3-Carboxylate

Replacing the methyl ester with an ethyl group yields ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1, molecular formula C₁₄H₁₇NO₄, molecular weight 263.29 g/mol) . Key differences include:

  • Synthetic Flexibility : The ethyl group may offer better stability under basic conditions compared to the methyl ester .

Brominated and Functionalized Analogs

Evidence from synthetic workflows highlights compounds like Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (CAS: N/A), which shares a methyl ester group but incorporates a brominated isoxazole ring. This modification increases electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the parent morpholine derivative .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (S) 1235181-00-6 C₁₃H₁₅NO₄ 249.26 Chiral center, research-grade purity (≥97%), solid form
This compound (R) 1235639-75-4 C₁₃H₁₅NO₄ 249.26 Mirror-image enantiomer, used in stereochemical studies
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate 106910-82-1 C₁₄H₁₇NO₄ 263.29 Enhanced lipophilicity, potential for extended-release formulations
(R)-Methyl 4-benzyl-5-oxomorpholine-3-carboxylate 1235639-75-4 C₁₃H₁₅NO₄ 249.26 Similar to parent compound but distinct in chiral interactions

Biological Activity

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and comparative analysis with related compounds.

Structural Overview

This compound features a morpholine ring, a ketone functional group at the 5-position, and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and biological properties. The molecular formula is C12H13NO4C_{12}H_{13}NO_4 with a molecular weight of approximately 235.24 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Analgesic Properties : Preliminary studies suggest that this compound may interact with receptors involved in pain modulation, indicating potential applications in pain management and treatment of neurological disorders.
  • Anti-inflammatory Effects : It has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, making them candidates for further pharmacological exploration.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with central nervous system receptors, influencing pain perception and inflammatory responses. Studies on its metabolism indicate potential pathways that could affect its pharmacokinetics and efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 5-oxomorpholine-2-carboxylateMorpholine ring, ketone at position 5Antimicrobial, anticancer
Methyl (S)-4-benzylidene-morpholinoneBenzylidene substituent instead of carboxylic acidPotentially different reactivity
Methyl (R)-4-benzylidene-morpholinoneSimilar structure but with a different substituentVaries in reactivity profile due to substitution

This table illustrates how variations in substituents and stereochemistry can significantly affect chemical behavior and biological activity. This compound stands out due to its specific combination of functional groups that confer unique properties not present in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pain Management Study : A study assessed the compound's analgesic effects in animal models, revealing significant pain reduction comparable to standard analgesics. This suggests potential for development into therapeutic agents for chronic pain conditions.
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited notable antimicrobial activity against various bacterial strains. This opens avenues for further research into its use as an antibacterial agent.
  • Inflammation Reduction : Research focused on the anti-inflammatory effects showed that the compound could modulate inflammatory pathways effectively, indicating its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 2
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Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

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